molecular formula C10H14ClN B6260378 2-(4-chlorophenyl)butan-2-amine CAS No. 87649-89-6

2-(4-chlorophenyl)butan-2-amine

Cat. No.: B6260378
CAS No.: 87649-89-6
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN. It is a chiral compound that can exist in two enantiomeric forms, R and S. This compound is commonly used in scientific research as a starting material for the synthesis of various other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)butan-2-amine typically involves the reaction of 4-chlorobenzyl cyanide with a suitable amine under specific conditions. One common method is the reductive amination of 4-chlorobenzyl cyanide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)butan-2-amine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Chlorophenyl)butan-2-amine can be compared with other similar compounds such as:

    2-(4-Bromophenyl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    2-(4-Fluorophenyl)butan-2-amine: Contains a fluorine atom, which affects its chemical behavior and biological activity.

    2-(4-Methylphenyl)butan-2-amine: Has a methyl group, resulting in different steric and electronic effects.

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

CAS No.

87649-89-6

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.